D8'-Merulinic acid C
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Overview
Description
6-((Z)-pentadec-8-en-1-yl)salicylic acid is a hydroxybenzoic acid. It is functionally related to a salicylic acid.
6-((Z)-pentadec-8-en-1-yl)salicylic acid is a natural product found in Phlebia tremellosa and Ginkgo biloba with data available.
Scientific Research Applications
Antibacterial and Antifungal Properties
D8'-Merulinic acid C, along with its derivatives A and B, were discovered as new antibiotics from fruiting bodies of Merulius tremellosus and Phlebia radiata. These compounds are closely related derivatives of β-resorcylic and salicylic acid, featuring monounsaturated C17-alkyl side chains. Research has shown that these acids exhibit antibacterial properties and are effective against a variety of bacteria, but not active against fungi. Their potential in inhibiting RNA, DNA, and protein synthesis in certain bacterial cells has been noted, suggesting their significant role in antibacterial applications (Giannetti & Steglieh, 1978).
Hemolytic Activity
In addition to their antibacterial properties, this compound and its counterparts have demonstrated hemolytic activity. They have been found to cause almost complete hemolysis of human erythrocytes at certain concentrations, which could have implications in the study of cell membrane integrity and interactions with other cellular components (Giannetti et al., 1978).
Interaction with Biomembranes
Merulinic acid has shown strong haemolytic activity against sheep erythrocytes, an effect that remains consistent regardless of the form of application. This indicates its potential in studying the interaction with biomembranes. The presence of divalent cations affects the lysis of erythrocytes induced by merulinic acid, offering insights into its cellular interactions and effects on membrane properties (Stasiuk, Jaromin, & Kozubek, 2004).
Antiangiogenic Activity in Cancer Research
Overcoming Antibiotic Resistance
Recent studies have identified merulinic acid C as an active compound against antibiotic-resistant enterococci. Its ability to target bacterial membranes without affecting peptidoglycan and causing rapid cellular ATP leakage demonstrates its potential in developing new antibiotic strategies, especially against drug-resistant pathogens (Rodrigues-Costa et al., 2020).
Properties
CAS No. |
69506-63-4 |
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Molecular Formula |
C24H38O3 |
Molecular Weight |
374.6 g/mol |
IUPAC Name |
2-[(Z)-heptadec-8-enyl]-6-hydroxybenzoic acid |
InChI |
InChI=1S/C24H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-19-17-20-22(25)23(21)24(26)27/h9-10,17,19-20,25H,2-8,11-16,18H2,1H3,(H,26,27)/b10-9- |
InChI Key |
NRSDQEWAMHRTMK-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC1=C(C(=CC=C1)O)C(=O)O |
SMILES |
CCCCCCCCC=CCCCCCCCC1=C(C(=CC=C1)O)C(=O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC1=C(C(=CC=C1)O)C(=O)O |
melting_point |
33-33.5°C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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